

GSK-1004723: A Comprehensive Pharmacological Profile

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Compound of Interest		
Compound Name:	GSK-1004723	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK-1004723 is a novel and potent dual-acting antagonist of the histamine H1 and H3 receptors.[1][2] Developed for the potential treatment of allergic rhinitis, it exhibits high-affinity binding to both receptors and a long duration of action. This document provides a detailed overview of the pharmacological properties of **GSK-1004723**, including its binding affinity, functional activity, selectivity, and in vivo efficacy. The experimental protocols for the key studies are detailed, and the relevant signaling pathways and experimental workflows are visualized to provide a comprehensive technical guide for researchers, scientists, and drug development professionals.

Introduction

Allergic rhinitis is an inflammatory condition of the nasal passages triggered by allergen exposure, leading to symptoms such as sneezing, rhinorrhea, and nasal congestion. Histamine is a key mediator in the pathophysiology of allergic rhinitis, exerting its effects through four G-protein coupled receptor subtypes (H1, H2, H3, and H4). The histamine H1 receptor is a well-established target for antihistamines, which alleviate many of the acute symptoms of allergic rhinitis. The histamine H3 receptor functions primarily as a presynaptic autoreceptor in the central and peripheral nervous systems, regulating the release of histamine and other neurotransmitters. Antagonism of the H3 receptor has been proposed to have beneficial effects on nasal congestion.



GSK-1004723 is a phthalazinone-class compound that acts as a potent antagonist at both the H1 and H3 receptors.[3] This dual antagonism represents a potential novel therapeutic approach for allergic rhinitis, addressing a broader range of symptoms than H1 antagonism alone.[2][4]

Chemical Properties

Property	Value
Chemical Name	(R)-2-((1-(4-(4-(3-(azepan-1-yl)propoxy)phenyl)butyl)pyrrolidin-2-yl)methyl)-4-(4-chlorobenzyl)phthalazin-1(2H)-one[4]
Molecular Formula	C39H49CIN4O2[1][2]
Molecular Weight	641.29 g/mol [1]
CAS Number	955359-72-5[1][2]

In Vitro Pharmacology Receptor Binding Affinity

GSK-1004723 demonstrates high-affinity, competitive binding to human recombinant H1 and H3 receptors.[1]

Receptor	Radioligand	pKi	Ki (nM)
Human H1	[3H]-Mepyramine	10.2[1][2]	0.063
Human H3	[3H]-GSK189254	10.6[1][2]	0.025

pKi is the negative logarithm of the inhibition constant (Ki). Data from Slack et al., 2011.

Receptor Selectivity

GSK-1004723 is highly selective for H1 and H3 receptors over the H2 and H4 receptor subtypes.[1]



Receptor	Assay	plC50 / pKi	Selectivity Fold (vs. H1)	Selectivity Fold (vs. H3)
Human H2	Histamine- evoked cAMP production	< 5	> 15,000	> 15,000
Human H4	[3H]-Histamine binding	< 5	> 15,000	> 15,000

Data from Slack et al., 2011.

Functional Activity

GSK-1004723 acts as a potent antagonist at both H1 and H3 receptors, inhibiting their respective signaling pathways.

Receptor	Assay	pA2 / pIC50
Human H1	Histamine-induced intracellular Ca2+ mobilization	10.1
Human H3	Histamine-induced [35S]GTPyS binding	8.29[1]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve. Data from Slack et al., 2011.

Dissociation Kinetics

GSK-1004723 exhibits slow dissociation from both H1 and H3 receptors, contributing to its long duration of action.[1][2]

Receptor	Half-life of Dissociation (t1/2)
Human H1	1.2 hours[1][2]
Human H3	1.5 hours[1][2]



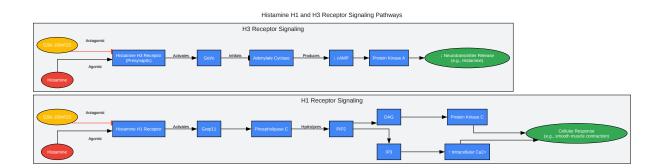
Data from Slack et al., 2011.

In Vivo Pharmacology

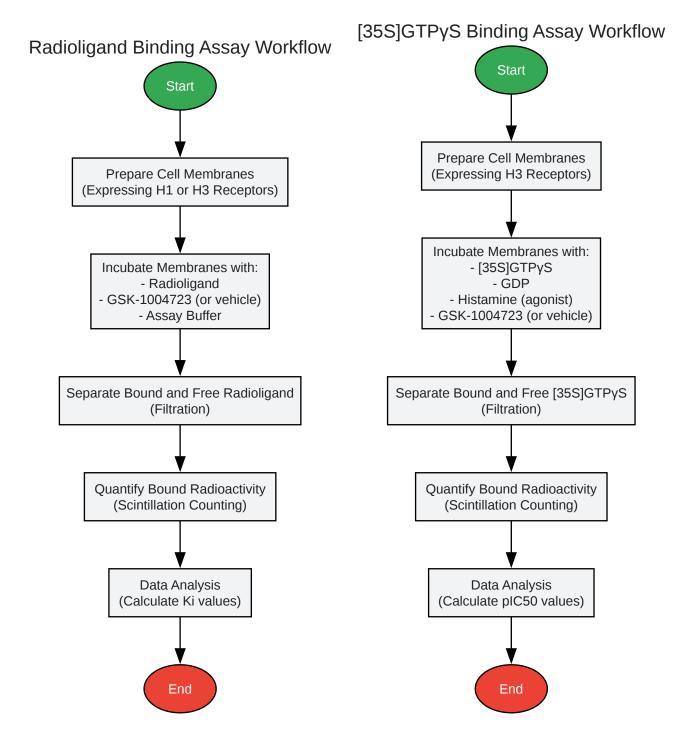
In a guinea pig model of allergic rhinitis, intranasally administered **GSK-1004723** demonstrated a long-lasting antagonism of histamine-induced nasal congestion.[2] Doses of 0.1 and 1 mg·mL-1 antagonized the response for up to 72 hours.[2]

Signaling Pathways









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